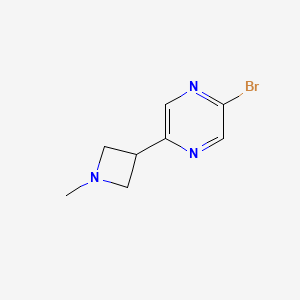

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine

Description

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine is a brominated pyrazine derivative featuring a 1-methylazetidine substituent at the 5-position. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry . The azetidine group—a four-membered saturated ring containing nitrogen—may confer unique steric and electronic properties, influencing reactivity and biological activity compared to bulkier or more flexible substituents (e.g., piperidine or pyrazole groups) .

Properties

Molecular Formula |

C8H10BrN3 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-5-(1-methylazetidin-3-yl)pyrazine |

InChI |

InChI=1S/C8H10BrN3/c1-12-4-6(5-12)7-2-11-8(9)3-10-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

KBZUNRAOSNIFKL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C1)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine typically involves the bromination of 5-(1-methylazetidin-3-yl)pyrazine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.

Oxidation and Reduction Products: Oxidation may lead to the formation of pyrazine N-oxides, while reduction can yield dehalogenated pyrazine derivatives.

Scientific Research Applications

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural and Functional Comparison of 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine with Analogous Compounds

*Calculated based on standard atomic weights.

Functional and Pharmacological Differences

- Azetidine vs.

- Antimicrobial Activity : Pyrazines with methyl or methoxy groups (e.g., 2,3,5-trimethylpyrazine) exhibit antimicrobial properties linked to their odor thresholds and structural motifs . While 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine’s bioactivity is undocumented, its bromine atom may enhance electrophilic reactivity, a trait exploited in inhibitors like DHODH (dihydroorotate dehydrogenase) analogs .

- Synthetic Versatility : Brominated pyrazines serve as intermediates for cross-coupling reactions. For example, 2,5-dibromopyrazine is used to synthesize pyrazolyl-pyrazine ligands for metal complexes , suggesting similar utility for the target compound.

Pharmacological Potential

The azetidine moiety, common in bioactive molecules (e.g., ciprofloxacin derivatives), could position 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine for exploration in kinase or receptor modulation.

Aroma and Flavor Chemistry

While alkylpyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) dominate roasted aromas in foods , brominated derivatives are less odor-active. However, sub-threshold pyrazines can synergistically enhance sensory profiles , though this is unlikely for the brominated azetidine analog due to its polar substituents.

Biological Activity

2-Bromo-5-(1-methylazetidin-3-yl)pyrazine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrazine ring substituted with a bromine atom and a 1-methylazetidin-3-yl group, leading to unique chemical properties that make it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine is CHBrN. Its structure allows for interactions with various biological targets, potentially modulating enzyme activity or receptor function. The presence of the bromine atom and the azetidine group may enhance its reactivity and biological efficacy.

Biological Activity Overview

Research indicates that 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine exhibits:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Similar compounds have shown promise in cancer therapy, with mechanisms potentially involving inhibition of tumor growth and angiogenesis.

The exact mechanism by which 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. This interaction could involve:

- Modulation of enzyme activity

- Inhibition of signal transduction pathways related to cell proliferation

Comparative Analysis with Related Compounds

To better understand the potential of 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Description | Biological Activity |

|---|---|---|

| 2-Bromo-5-chloro-pyrazine | Contains chlorine instead of azetidine group | Antimicrobial, anticancer |

| 2-Bromo-5-methylpyrazine | Lacks azetidine but shares similar reactivity | Antimicrobial |

| 2-Chloro-5-(1-methylazetidin) | Similar structure but with chlorine | Potentially different biological activity |

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer properties of pyrazine derivatives. For instance, a study highlighted that pyrazine derivatives exhibit significant anticancer activities through various mechanisms, including inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

In vitro studies conducted on related compounds demonstrated that modifications to the pyrazine structure can lead to enhanced antiproliferative effects against cancer cell lines. For example, a derivative showed an IC value of approximately 9.22 µM against HeLa cells after 72 hours of treatment .

Future Directions

The promising biological activities associated with 2-Bromo-5-(1-methylazetidin-3-yl)pyrazine warrant further investigation. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Exploring how variations in its chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.